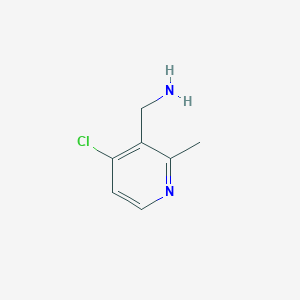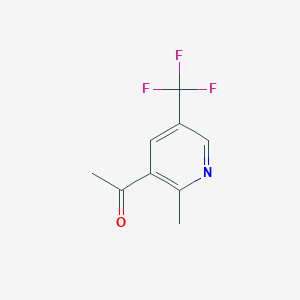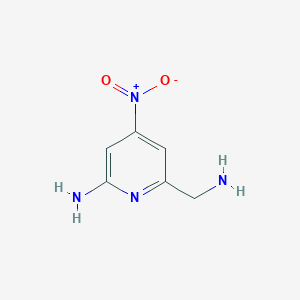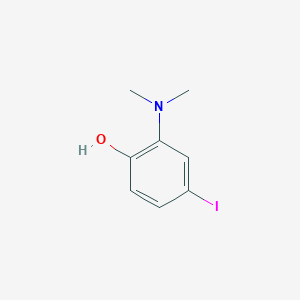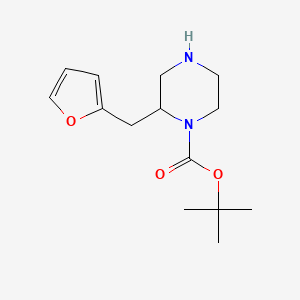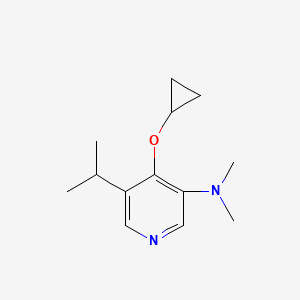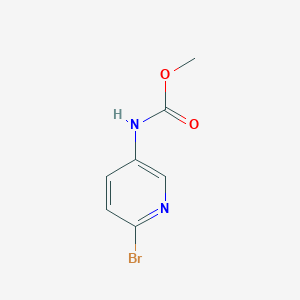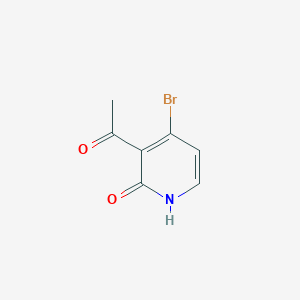
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxypyridine followed by acetylation. The reaction typically proceeds as follows:
Bromination: 2-hydroxypyridine is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Acetylation: The brominated product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the ethanone group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxypyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-bromo-2-pyridone.
Reduction: Formation of 2-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
科学研究应用
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but lacks the hydroxyl group.
4-Bromo-2-pyridone: Similar structure but lacks the ethanone group.
2-Hydroxypyridine: Similar structure but lacks the bromine atom.
Uniqueness
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring
属性
分子式 |
C7H6BrNO2 |
|---|---|
分子量 |
216.03 g/mol |
IUPAC 名称 |
3-acetyl-4-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-5(8)2-3-9-7(6)11/h2-3H,1H3,(H,9,11) |
InChI 键 |
OIFBCSULIKQKGP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CNC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


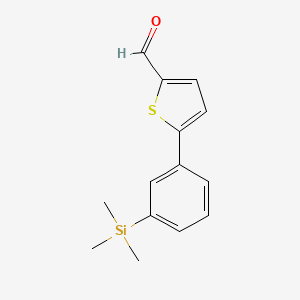
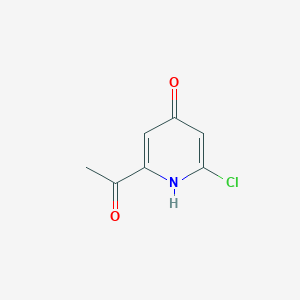
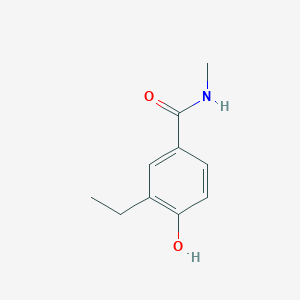
![[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14853386.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14853388.png)
